Product packaging for Azepan-3-amine dihydrochloride(Cat. No.:CAS No. 1159822-22-6)

Azepan-3-amine dihydrochloride

Cat. No.: B1522296
CAS No.: 1159822-22-6
M. Wt: 187.11 g/mol
InChI Key: UGXGMLAGNPGHSA-UHFFFAOYSA-N
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Description

Significance of Azepane Ring Systems in Drug Discovery

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. researchgate.netnih.gov Its significance stems from its three-dimensional structure, which provides a greater degree of conformational flexibility compared to smaller five- and six-membered rings. lifechemicals.com This flexibility allows for precise spatial orientation of substituents, enabling optimal interactions with biological targets. lifechemicals.com The azepane motif is found in numerous natural products and approved drugs, highlighting its utility in the development of bioactive molecules. researchgate.netdaneshyari.com In fact, the azepane ring system is among the top 100 most frequently used ring systems in small molecule drugs. researchgate.net

The synthesis of functionalized azepane scaffolds is an active area of research, with various methodologies being developed, including ring-closing metathesis, ring-expansion, and intramolecular reductive amination. researchgate.netdaneshyari.com This ongoing interest underscores the importance of the azepane core in constructing diverse chemical libraries for drug screening.

Overview of Amino-Substituted Azepanes as Pharmacophores

The introduction of an amino group to the azepane ring creates a key pharmacophore, a molecular feature responsible for a drug's biological activity. Amino-substituted azepanes, such as 3-aminoazepane derivatives, have been identified as crucial components in the development of drugs with significant therapeutic and commercial success. acs.orgfigshare.com The amino group, being a primary amine, can act as a hydrogen bond donor and acceptor, as well as a site for further chemical modification to fine-tune the pharmacological properties of the molecule. smolecule.com

The position and stereochemistry of the amino substituent on the azepane ring are critical for biological activity. Enantiomerically pure amino-substituted azepanes are often required for specific receptor interactions, driving the development of stereoselective synthetic methods. acs.orgfigshare.comresearchgate.net These chiral building blocks are instrumental in the synthesis of a variety of pharmacologically active compounds. acs.orgfigshare.com

Contextualization of Azepan-3-amine Dihydrochloride (B599025) within Chemical Biology and Pharmaceutical Science

Azepan-3-amine dihydrochloride is a specific salt form of 3-aminoazepane. The dihydrochloride formulation enhances the compound's stability and solubility in aqueous solutions, making it particularly suitable for use in biological assays and as a starting material in pharmaceutical synthesis. smolecule.com

This compound serves as a vital intermediate in the synthesis of more complex molecules with therapeutic potential. For instance, (R)-Azepan-3-amine is a key intermediate in the synthesis of Besifloxacin, a fluoroquinolone antibiotic used to treat bacterial conjunctivitis. derpharmachemica.comhomesunshinepharma.com The chirality of the 3-aminoazepane moiety is crucial for the antibacterial activity of the final drug product. smolecule.com The availability of this compound as a chemical reagent facilitates research and development in areas such as antibacterial drug discovery. medchemexpress.com

Historical Development of Azepane-Derived Compounds

The study of azepane derivatives has a rich history in medicinal chemistry. Initially, research focused on their applications in treating central nervous system disorders. nih.gov Over time, the therapeutic potential of azepane-containing compounds has expanded significantly.

A variety of drugs incorporating the azepane ring have been developed and approved for use, including Tolazamide for type 2 diabetes and Azelastine, a histamine (B1213489) antagonist. lifechemicals.comwikipedia.org The natural product Balanol, which contains an azepane core, has served as a scaffold for the development of protein kinase inhibitors with potential antitumor activity. lifechemicals.com This historical progression demonstrates the versatility of the azepane scaffold and its enduring importance in drug discovery.

Current Research Landscape and Future Directions for Azepane-3-amine Dihydrochloride

Current research continues to explore the vast chemical space of azepane derivatives. Recent studies have focused on developing novel synthetic routes to functionalized azepanes and investigating their potential in a wide range of therapeutic areas, including as anticancer, antiviral, and antiparasitic agents. nih.gov

For this compound specifically, ongoing research is centered on its use as a building block for new chemical entities. smolecule.comsmolecule.com The development of efficient and scalable synthetic methods for chiral 3-aminoazepane, including biocatalytic routes, is a key area of focus to support the synthesis of next-generation pharmaceuticals. researchgate.netderpharmachemica.com Future directions will likely involve the incorporation of the 3-aminoazepane scaffold into novel molecular architectures to explore new biological targets and address unmet medical needs. The conformational properties of the azepane ring will continue to be exploited to design molecules with high affinity and selectivity for their intended targets. lifechemicals.com

Compound NameCAS NumberMolecular FormulaApplication/Significance
This compound1159822-22-6C6H16Cl2N2Intermediate in pharmaceutical synthesis. chemscene.com
(R)-Azepan-3-amine124932-43-0C6H14N2Intermediate for Besifloxacin. homesunshinepharma.com
Besifloxacin141388-76-3C19H21ClFN3O3Fluoroquinolone antibiotic. derpharmachemica.com
Tolazamide1156-19-0C14H21N3O3SOral blood glucose-lowering drug. lifechemicals.comwikipedia.org
Azelastine58581-89-8C22H24ClN3OHistamine antagonist. lifechemicals.com
Balanol143557-97-9C26H35N3O8Natural product, protein kinase inhibitor. lifechemicals.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H16Cl2N2 B1522296 Azepan-3-amine dihydrochloride CAS No. 1159822-22-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

azepan-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c7-6-3-1-2-4-8-5-6;;/h6,8H,1-5,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXGMLAGNPGHSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC(C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674222
Record name Azepan-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159822-22-6
Record name Azepan-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Stereochemical Control in Azepan 3 Amine Dihydrochloride Production

Enantioselective Synthesis of Chiral Azepan-3-amine Scaffolds

The creation of specific enantiomers of azepan-3-amine is a key focus in its synthesis, as different enantiomers can have vastly different biological activities. Several strategies have been developed to control the chirality of the azepane ring and the amine substituent.

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of azepane scaffolds. This approach utilizes chiral catalysts to influence the stereochemical outcome of the ring-forming reaction.

One notable method involves a gold(I)-catalyzed asymmetric cyclopropanation/C-C cleavage/Wagner-Meerwein rearrangement of yne-methylenecyclopropanes. pku.edu.cnacs.org This reaction sequence constructs a bicyclic system containing an azepine ring fused with a cyclobutane. pku.edu.cnacs.org The chirality is introduced during the initial cyclopropanation step, and despite the formation of a planar carbocation intermediate, the chirality is effectively transferred to the final product. pku.edu.cnacs.org The choice of chiral ligand is critical, with ligands such as (R)-4-MeO-3,5-(t-Bu)2-MeOBIPHEP showing high efficiency. pku.edu.cn

Another approach is the palladium-catalyzed asymmetric [4+3] cyclization of trimethylenemethane with imines, which allows for the regio-, diastereo-, and enantioselective construction of benzofuro[3,2-b]azepine skeletons. acs.org This method provides a direct route to functionalized azepine rings with high levels of stereocontrol.

Chiral auxiliaries are another effective strategy for controlling the stereochemistry during the synthesis of azepan-3-amine precursors. In this method, a chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction.

One example is the use of chiral auxiliaries like (R)-phenylglycinol in the diastereoselective Strecker reaction. nih.gov This involves the addition of a cyanide equivalent to an imine derived from a ketone and the chiral amine auxiliary. The resulting α-amino nitrile can then be hydrolyzed to the corresponding α-amino acid, a precursor to the desired azepan-3-amine. nih.gov The diastereomers formed can often be separated chromatographically, allowing for the isolation of a single enantiomer. nih.gov

Similarly, the synthesis of 2-aryl-3-aminoazepanes has been achieved using (-)-2-cyano-6-phenyloxazolopiperidine (B3025004) as a chiral starting material. researchgate.net This approach involves a key ring-enlargement process to form the azepane ring with control over the stereochemistry at the 2 and 3 positions. researchgate.net

Biocatalysis has emerged as a powerful and sustainable method for the synthesis of enantiopure amines and their derivatives. Enzymes such as transaminases and imine reductases offer high stereoselectivity under mild reaction conditions.

A notable biocatalytic route to (3R)-3-aminoazepane involves the use of an ω-transaminase. researchgate.net This enzyme catalyzes the asymmetric amination of a ketone precursor, establishing the stereogenic center with high enantiomeric excess (ee). researchgate.net This method is scalable, cost-effective, and avoids the use of heavy metal catalysts. researchgate.net

Imine reductases (IREDs) have also been successfully employed for the enantioselective synthesis of azepane derivatives. whiterose.ac.ukresearchgate.net These enzymes catalyze the reduction of cyclic imines to the corresponding chiral amines with excellent enantioselectivity. whiterose.ac.uk By selecting either an (R)- or (S)-selective IRED, both enantiomers of the desired azepane can be accessed. bohrium.com

A chemoenzymatic strategy combining biocatalytic reduction with an organolithium-mediated rearrangement has been developed for the synthesis of substituted azepanes. bohrium.com This method utilizes an imine reductase for the initial enantioselective reduction, followed by a stereospecific rearrangement to generate previously inaccessible 2,2-disubstituted azepanes. bohrium.com

Interactive Data Table: Biocatalytic Synthesis of Chiral Azepanes

Enzyme ClassSubstrateProductEnantiomeric Excess (ee)Reference
ω-TransaminaseAzepan-3-one (B168768) precursor(3R)-3-Aminoazepane99.2% researchgate.net
Imine Reductase (IRED)5-methyl-6,7-dihydro-5H-dibenz[c,e]azepine imine(R)- or (S)-5-methyl-6,7-dihydro-5H-dibenz[c,e]azepineExcellent whiterose.ac.uk
Imine Reductase (IRED)7-membered cyclic imines2-Aryl azepanesExcellent bohrium.com

Diastereoselective Synthesis Strategies for Azepan-3-amine Dihydrochloride (B599025)

In addition to enantioselectivity, controlling the relative stereochemistry of multiple stereocenters (diastereoselectivity) is crucial for synthesizing specific isomers of azepan-3-amine.

One approach involves a tandem ring-enlargement/alkylation or reduction process starting from optically pure 2-cyano-6-oxazolopiperidine. researchgate.net This method allows for the highly regio- and diastereoselective synthesis of 2-aryl-3-aminoazepanes. researchgate.net

Another strategy is the stereoselective synthesis of heavily hydroxylated azepane iminosugars. nih.govacs.org This method relies on an osmium-catalyzed tethered aminohydroxylation of an allylic alcohol derived from a carbohydrate. nih.govacs.org The tethering approach ensures complete regio- and stereocontrol during the formation of the new C-N bond. nih.govacs.org Subsequent intramolecular reductive amination yields the desired polyhydroxylated azepanes with defined stereochemistry. nih.govacs.org

A palladium(II)-catalyzed Overman rearrangement and a ring-closing metathesis reaction have been used for the diastereoselective synthesis of hydroxylated 3-aminoazepanes. researchgate.net Substrate-directed epoxidation or dihydroxylation of a key intermediate allows for the controlled introduction of hydroxyl groups. researchgate.net

Novel Synthetic Routes for High-Yield Production of Azepan-3-amine Dihydrochloride

The development of efficient and high-yielding synthetic routes is essential for the large-scale production of this compound.

A three-step sequence starting from commercially available β-oxoesters has been reported for the enantioselective synthesis of [b]-annulated azepane scaffolds. uol.deresearchgate.net This method involves an asymmetric allylic alkylation, followed by an olefin cross-metathesis and a reductive cyclization, providing the desired azepanes in good yields and high enantiomeric excess. uol.de

Palladium catalysis plays a significant role in modern organic synthesis, and several methods have been developed for the construction of the azepane ring.

One such method is the palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides. nih.gov This reaction proceeds through a typical aza-Wacker mechanism to form a new C-N bond, providing access to conformationally restricted aza[3.1.0]bicycles. nih.gov

Another innovative approach involves the palladium-catalyzed skeletal reconstruction of 3-alkylidenepyrrolidines. acs.org This strategy utilizes a C-N bond cleavage to generate an allyl-palladium intermediate, which then undergoes a cascade [5+2] cycloaddition to form the azepine scaffold with 100% atom economy. acs.org

Intramolecular Buchwald-Hartwig coupling is another powerful palladium-catalyzed reaction used for the synthesis of dibenzo[b,f]azepine scaffolds. rsc.org This reaction involves the intramolecular coupling of an amine and an aryl halide to form the seven-membered ring. rsc.org

Ring-Expansion Methodologies for Azepane Formation

The construction of the seven-membered azepane ring system is a significant challenge in organic synthesis. Ring-expansion reactions provide an effective strategy to access these structures from more readily available five- or six-membered cyclic precursors. nih.govnorthumbria.ac.uk

One of the most established methods for synthesizing azepane precursors is the Beckmann rearrangement . acs.orgresearchgate.netnih.gov This reaction typically begins with a cyclohexanone (B45756) derivative, which is converted to its corresponding oxime using hydroxylamine. derpharmachemica.com Treatment of the cyclohexanone oxime with a strong acid, such as sulfuric acid, induces a rearrangement to form ε-caprolactam, a seven-membered lactam (a cyclic amide). acs.orgderpharmachemica.comusm.edu This lactam is a crucial intermediate that can be subsequently reduced to form the azepane skeleton. researchgate.netnih.gov

Recent advances have explored photochemical dearomative ring expansion of nitroarenes, which uses blue light to convert a six-membered aromatic ring into a seven-membered system, providing a novel two-step route to functionalized azepanes. nih.govresearchgate.net Other notable ring-expansion techniques include the Schmidt, Tiffeneau-Demjanov, and Aza-Claisen rearrangements, which offer alternative pathways to medium-sized heterocycles like azepanes. nih.gov

A comparison of common starting materials for azepane ring formation is presented below.

Starting MaterialRing-Expansion MethodKey ReagentsIntermediate
CyclohexanoneBeckmann RearrangementHydroxylamine HCl, H₂SO₄ε-Caprolactam
Substituted PiperidinesVarious (e.g., via allylic amine rearrangement)Palladium catalystsFunctionalized Azepanes
NitroarenesPhotochemical DearomatizationBlue Light, H₂/Pd/CSubstituted Azepanes

Reductive Amination Techniques for Amine Introduction

With the azepane skeleton established, the next critical step is the introduction of the amine group at the C-3 position. Reductive amination is a widely used and versatile method for this transformation. masterorganicchemistry.comresearchgate.net This process typically involves the reaction of a ketone precursor, azepan-3-one, with an ammonia (B1221849) source to form an intermediate imine, which is then reduced to the desired primary amine. bohrium.comrsc.org

The choice of reducing agent is critical for the success of the reaction. While powerful reagents like lithium aluminum hydride (LiAlH₄) are effective, milder and more selective agents are often preferred to avoid side reactions. derpharmachemica.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are frequently employed because they are capable of reducing the imine intermediate in the presence of the ketone, allowing for a one-pot reaction. masterorganicchemistry.comrsc.org

For stereoselective synthesis, such as producing a specific enantiomer like (R)-azepan-3-amine, a chiral starting material or a chiral auxiliary is often used in conjunction with the reductive amination step. nbinno.com The reduction of a chiral lactam, such as (3R)-3-aminoazepan-2-one, with a reagent like sodium borohydride (B1222165) in the presence of a Lewis acid (e.g., BF₃ or AlCl₃), can yield the corresponding chiral amine with high purity. derpharmachemica.comresearchgate.net

A study comparing different reducing agents for the synthesis of (3R)-azepan-3-amine from its lactam precursor showed that NaBH₄/BF₃ in tetrahydrofuran (B95107) (THF) provided the best yield (88.8%) after 24 hours. derpharmachemica.com

Scale-Up Considerations for this compound Synthesis in Research Settings

Transitioning the synthesis of this compound from a small-scale laboratory experiment to a larger research-scale production (grams to kilograms) introduces several challenges that must be addressed to ensure safety, efficiency, and reproducibility.

Key considerations include:

Reaction Control: Many of the reactions, particularly the Beckmann rearrangement and reductions with hydrides, can be highly exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions. This may involve using jacketed reactors, controlling the rate of reagent addition, and careful monitoring of the internal temperature.

Reagent Handling: Handling larger quantities of hazardous reagents like strong acids (H₂SO₄) and pyrophoric reducing agents (LiAlH₄) requires specialized equipment and stringent safety protocols.

Purification: Purification methods that are simple on a small scale, such as flash column chromatography, can become impractical and costly at a larger scale. Alternative methods like crystallization, distillation, or salt formation become more important. The conversion of the final amine product to its dihydrochloride salt not only aids in purification by crystallization but also improves the compound's stability and handling characteristics.

Solvent and Reagent Selection: The cost and environmental impact of solvents and reagents become more significant at scale. chim.it Processes may need to be re-optimized to use less expensive, more environmentally benign, and easily recoverable solvents.

Process Robustness: The synthesis must be robust and tolerant to minor variations in reaction conditions. Each step should be optimized to consistently produce high yields and purity, minimizing the need for difficult purifications of intermediates.

Characterization of Synthetic Intermediates and Final Product Purity

Rigorous analytical characterization is essential to confirm the identity and purity of the synthetic intermediates and the final this compound product. A combination of spectroscopic and chromatographic techniques is employed for this purpose. lew.roresearchgate.net

Key Analytical Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation. lew.ro

¹H NMR: Provides information on the number of different types of protons and their neighboring environments. For Azepan-3-amine, characteristic signals would include multiplets for the aliphatic protons on the azepane ring and signals corresponding to the amine protons.

¹³C NMR: Shows the number of unique carbon atoms in the molecule, confirming the presence of the seven-membered ring and the functional groups.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide structural information through fragmentation patterns. lew.ro Electrospray ionization (ESI) is a common technique used for analyzing polar molecules like amine hydrochlorides.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final product and intermediates. researchgate.net By using a suitable column and mobile phase, it can separate the target compound from starting materials, byproducts, and other impurities. A UV detector is often used for analysis. lew.ro

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups. In the synthesis of Azepan-3-amine, it can be used to monitor the disappearance of the ketone (C=O stretch) from the azepan-3-one intermediate and the appearance of N-H stretching vibrations from the amine group in the final product.

The table below summarizes the typical analytical methods used for characterization.

Analytical MethodPurposeInformation Obtained
¹H NMRStructural ConfirmationProton environment, chemical shifts, coupling constants
¹³C NMRStructural ConfirmationNumber and type of carbon atoms
Mass Spectrometry (MS)Molecular Weight DeterminationMolecular ion peak, fragmentation patterns
HPLCPurity AssessmentPercentage purity, detection of impurities
IR SpectroscopyFunctional Group AnalysisPresence of key bonds (e.g., N-H, C=O)

The hydrochloride salt form of the amine is often preferred for analysis and storage due to its enhanced crystallinity and solubility in certain analytical solvents.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Azepan 3 Amine Dihydrochloride Derivatives

Systematic Structural Modifications of the Azepane Ring

Research on related azepane-containing molecules, such as triterpenoid (B12794562) derivatives, has shown that the introduction of an azepane ring can significantly impact biological activity. For instance, A-ring azepano-triterpenoids have been synthesized and evaluated for their antimicrobial and antiviral activities. nih.gov In these studies, the fusion of the azepane ring to the triterpenoid core was a key modification that led to potent biological effects. nih.gov While not directly involving Azepan-3-amine, these findings highlight the principle that the azepane ring itself is a critical determinant of activity.

Furthermore, studies on azepane-based inhibitors of protein kinase B (PKB) have involved the synthesis of various derivatives where the azepane ring serves as a central scaffold. nih.gov The strategic placement of functional groups on the azepane ring is crucial for achieving high potency and selectivity. These examples underscore the importance of systematically exploring modifications such as ring size variation (e.g., comparing with piperidine (B6355638) or other ring systems), and the introduction of fused rings to modulate the therapeutic profile of azepane-based compounds.

Exploration of Substituent Effects on Azepan-3-amine Dihydrochloride (B599025) Analogs

The nature and position of substituents on the azepane ring are pivotal in defining the SAR and SPR of Azepan-3-amine analogs. Substituents can influence potency, selectivity, and pharmacokinetic properties through steric, electronic, and hydrophobic interactions.

The introduction of alkyl groups, such as methyl groups, at various positions on the azepane ring can have a profound impact on biological activity. A study on 5-, 6-, and 7-methyl-substituted azepan-3-one (B168768) cathepsin K inhibitors provides valuable insights into these effects, which can be extrapolated to azepan-3-amine derivatives. researchgate.net The study revealed that both the position and stereochemistry of the methyl substituent led to a wide range of inhibitory potencies and pharmacokinetic profiles. researchgate.net

For example, a 4S-7-cis-methylazepanone analog demonstrated significantly improved potency and oral bioavailability compared to the unsubstituted parent compound. researchgate.net This suggests that a methyl group at the C-7 position in a specific orientation can induce a favorable conformation of the azepane ring for binding to the target enzyme. Conversely, other methyl substitutions resulted in decreased activity, highlighting the sensitivity of the binding pocket to steric modifications.

Computational Chemistry Approaches to SAR/SPR Elucidation

Computational chemistry provides powerful tools to predict and understand how the chemical structure of a molecule influences its biological activity and physicochemical properties. For derivatives of Azepan-3-amine, these methods allow for the exploration of conformational landscapes, electronic features, and potential interactions with biological targets, thereby guiding synthetic efforts toward more effective research compounds.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the fundamental electronic properties of molecules, which govern their reactivity and intermolecular interactions. While specific studies on Azepan-3-amine dihydrochloride are not widely published, research on the parent azepane ring provides foundational insights.

Theoretical investigations using methods like meta-hybrid DFT (M06-2X) and ab initio (MP2) have been used to explore the structural and electronic characteristics of azepane. nih.gov These studies reveal key properties such as bond lengths, bond angles, and dipole moments. For instance, calculations show average C–N bond lengths in azepane to be approximately 1.459 Å and C–C bond lengths around 1.527 Å. nih.gov The computed dipole moment for azepane is lower than that of other seven-membered heterocycles like oxepane (B1206615) and thiepane, indicating its relative polarity. nih.gov

The conformational flexibility of the seven-membered azepane ring means it can adopt various low-energy conformations, such as chair and twist-chair forms. nih.gov The introduction of substituents, like the 3-amino group in Azepan-3-amine, introduces further conformational constraints and alters the electronic landscape. For example, an N-methyl group on an azepan-2-one (B1668282) derivative was shown to introduce steric constraints that influence ring puckering and affect the basicity of the lactam nitrogen. DFT calculations can assess properties like the nucleophilicity of the amino group, which is crucial for its reactivity and potential to form hydrogen bonds with biological targets. Such computational data is vital for understanding how structural modifications to the Azepan-3-amine scaffold impact its intrinsic properties.

Table 1: Calculated Properties of Azepane and Related Heterocycles

Compound Method/Basis Set Calculated Dipole Moment (Debye) Key Finding Reference
Azepane M06-2X/6-311++G(d,p) 1.136 Lower polarity compared to oxepane and thiepane. nih.gov
Oxepane M06-2X/6-311++G(d,p) 1.259 Higher dipole moment than azepane. nih.gov

This table presents data for the parent azepane ring to illustrate the type of information gained from quantum chemical calculations.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor or enzyme. This method is widely used to explore the SAR of azepane derivatives by simulating their interactions with the active sites of various biological targets. These simulations help rationalize observed biological activity and guide the design of more potent and selective compounds.

Several studies have utilized molecular docking to investigate azepane-based compounds. For example, derivatives have been docked into the active sites of cholinesterases (AChE and BuChE) to explore their potential for treating neurodegenerative diseases. researchgate.net In one study, azepanone derivatives were identified as hits, and docking revealed their binding modes within the enzyme's active site. researchgate.net Another study successfully docked an azepane-containing compound, RS194B, into the active-site gorge of human acetylcholinesterase (hAChE). nih.gov

The versatility of the azepane scaffold is evident in its application across different target classes. Docking studies have been instrumental in the development of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide (B126) derivatives as inhibitors of carbonic anhydrase IX (CAIX), a protein overexpressed in various tumors. researchgate.net These simulations showed that the sulfonamide group coordinates with the catalytic zinc ion, while the azepane ring engages in hydrophobic interactions within a specific pocket of the enzyme. researchgate.net Similarly, azepane-substituted pyrimidines have been rationally designed and docked into the ATP-binding pocket of cyclin-dependent kinase 9 (CDK9), a target in cancer therapy. cardiff.ac.uk

Table 2: Examples of Molecular Docking Studies with Azepane Derivatives

Derivative Class Biological Target Key Interactions/Findings Reference
Azepanone Derivatives Acetylcholinesterase (AChE) Identification of hit compounds and evaluation of docking poses and interatomic interactions in the active site. researchgate.net
Azepane-oxime (RS194B) Human Acetylcholinesterase (hAChE) The azepane ring binds at the choline-binding site against the Trp-86 indole (B1671886) ring through C-H…π interactions. nih.gov
2,4,5-Trisubstituted Pyrimidines Cyclin-Dependent Kinase 9 (CDK9) Docking revealed that bulky substituents on the azepane-containing aniline (B41778) moiety could improve selectivity over CDK2. cardiff.ac.uk
3-(Azepan-1-ylsulfonyl) Benzamides Carbonic Anhydrase IX (CAIX) The azepane ring forms hydrophobic interactions with a hydrophobic pocket in the enzyme's active site. researchgate.net

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, ionizable groups) that a molecule must possess to interact with a specific biological target. These models serve as templates for virtual screening of compound libraries or for guiding the de novo design of new ligands.

A pharmacophore model was successfully developed for carbamate-type AChE inhibitors using a training set of known active compounds. tandfonline.com This model, which consisted of features like a hydrogen bond acceptor (HBA), a positive ionizable (PI) center, and a hydrophobic (HYD) region, was used to guide the design of novel inhibitors based on an azepane scaffold. tandfonline.com A designed compound with a (3S)-ethyl group on the azepane ring successfully occupied the hydrophobic feature of the model, demonstrating the utility of this approach. tandfonline.com

Pharmacophore modeling is a versatile tool that can be applied in various scenarios. It can be ligand-based, derived from a set of known active molecules, or structure-based, generated from the active site of a target protein. The combination of pharmacophore screening with molecular docking is a powerful strategy to identify novel hits from large chemical databases with higher efficiency.

Table 3: Pharmacophore Model Features for AChE Inhibitors Based on an Azepane Scaffold

Feature Description Importance/Weight Role in Ligand Binding Reference
Hydrogen Bond Acceptor (HBA) A group that can accept a hydrogen bond. High (Weight: 3.18) Essential for the carbamoyl (B1232498) group's interaction. tandfonline.com
Positive Ionizable (PI) A group that is protonated at physiological pH. Medium (Weight: 1.99) Mapped to the amino group of the scaffold. tandfonline.com
Hydrophobic (HYD) A nonpolar region of the molecule. N/A Occupied by alkyl substituents on the azepane ring. tandfonline.com

Rational Design of this compound Derivatives with Improved Research Utility

Rational design integrates computational insights with synthetic chemistry to create novel molecules with enhanced properties, such as improved potency, selectivity, or metabolic stability. For Azepan-3-amine derivatives, this approach leverages the structural and electronic information from quantum mechanics, docking, and pharmacophore studies to make targeted modifications to the molecular scaffold.

One successful example of rational design involves the development of selective CDK9 inhibitors. cardiff.ac.uk By comparing the active sites of CDK2 and CDK9, researchers designed azepane-substituted pyrimidines with bulky groups intended to exploit non-conserved regions, thereby improving selectivity for CDK9. cardiff.ac.uk Similarly, structure-based design has been used to optimize inhibitors of carbonic anhydrase IX, where docking studies guided the synthesis of 3-(azepan-1-ylsulfonyl) benzamides with low nanomolar inhibitory activity. researchgate.net

The rational design process is often iterative. dissertation.com For instance, in the development of nerve agent antidotes, computational docking was used to design uncharged bis-oxime compounds containing an azepane ring to improve blood-brain barrier permeability. nih.gov The initial designs were synthesized, tested, and the results were fed back to refine the computational models for the next round of design. dissertation.com This cycle of design, synthesis, and testing accelerates the optimization of lead compounds for specific research applications. The ability to prepare complex, polysubstituted azepanes from simple starting materials, guided by computational predictions, streamlines the exploration of this valuable chemical space. manchester.ac.uk

Biological Evaluation Methodologies for Azepan 3 Amine Dihydrochloride

In Vitro Assays for Target Engagement and Efficacy Profiling

In vitro assays are fundamental in the early stages of drug discovery to determine a compound's direct interaction with its molecular targets and its effects on cellular functions in a controlled environment.

Enzyme Inhibition Assays

Enzyme inhibition assays are crucial for identifying and characterizing compounds that can modulate the activity of specific enzymes. For azepane derivatives, these assays are critical in therapeutic areas such as oncology and metabolic diseases. For instance, some azepanone-based compounds have been identified as inhibitors of cysteine and serine proteases, particularly cathepsins. The evaluation of Azepan-3-amine dihydrochloride (B599025) would likely involve similar assays.

A typical enzyme inhibition assay for a compound like Azepan-3-amine dihydrochloride would involve:

Enzyme Source: Recombinant human enzymes.

Substrate: A specific fluorogenic or chromogenic substrate that the enzyme can act upon.

Assay Principle: Measuring the rate of substrate conversion by the enzyme in the presence and absence of the test compound. A reduction in the rate of product formation indicates inhibition.

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound required to inhibit 50% of the enzyme's activity.

Derivatives of azepane have been investigated for their inhibitory effects on various kinases, which are pivotal in cancer cell signaling. For example, certain pyrimidine (B1678525) derivatives incorporating an azepane moiety have been evaluated for their ability to inhibit cyclin-dependent kinases (CDKs).

Receptor Binding and Activation Studies

Receptor binding assays determine the affinity of a compound for a specific receptor, while activation studies assess whether the compound acts as an agonist or antagonist. These studies are vital for understanding the pharmacodynamics of a compound. The azepane scaffold is present in molecules targeting various receptors, including histamine (B1213489) and sigma receptors.

Radioligand binding assays are a common method used. In these assays, a radiolabeled ligand with known affinity for the receptor is competed with the test compound at various concentrations. The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Ki) is determined.

Functional assays, such as measuring second messenger levels (e.g., cAMP) or reporter gene activation, are then used to determine if the compound activates or blocks the receptor.

Cell-Based Functional Assays

Cell-based assays provide a more physiologically relevant context to evaluate a compound's biological activity by assessing its effects on whole cells. These assays can measure various cellular processes, including proliferation, apoptosis (programmed cell death), and signaling pathway modulation.

For potential anticancer agents containing an azepane ring, cytotoxicity assays are standard. These assays, such as the MTT or sulforhodamine B (SRB) assay, are used to determine the concentration of a compound that inhibits cell growth by 50% (GI50). For example, various azepano-triterpenoids have been screened against a panel of human cancer cell lines to assess their growth inhibitory and cytotoxic effects.

Mechanistic Studies of this compound's Biological Actions

Understanding the precise mechanism by which a compound exerts its biological effects is a critical step in its development. For azepane-containing compounds, this involves a variety of molecular and cellular biology techniques.

If initial screens suggest, for example, an anticancer effect, mechanistic studies might include:

Cell Cycle Analysis: Using flow cytometry to determine if the compound causes arrest at a specific phase of the cell cycle.

Apoptosis Assays: Techniques like Annexin V/PI staining can confirm if the observed cell death is due to apoptosis.

Western Blotting: To measure the levels of key proteins involved in signaling pathways that are potentially modulated by the compound.

Investigation of Off-Target Interactions and Selectivity Profiling

Selectivity is a crucial attribute of a drug candidate, as off-target interactions can lead to undesirable side effects. Selectivity profiling involves testing the compound against a broad panel of receptors, enzymes, and ion channels.

In Vivo Preclinical Efficacy Studies in Disease Models

In vivo studies in animal models of disease are essential to evaluate a compound's efficacy and to understand its pharmacokinetic and pharmacodynamic properties in a living organism. The choice of animal model is dependent on the therapeutic indication.

For a potential anticancer agent, this would typically involve:

Xenograft Models: Human cancer cells are implanted into immunocompromised mice. The compound is then administered to these mice, and its effect on tumor growth is monitored.

Pharmacokinetic Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound in the animal model, which helps in establishing a dosing regimen.

For neuropharmacological indications, behavioral models in rodents are used to assess the compound's effects on specific neurological functions. The efficacy of novel histamine H3R antagonists with an azepane core has been evaluated in rodent models of seizures.

Model Selection and Validation for Specific Research Questions

The selection of appropriate animal models is fundamental to investigating the biological effects of DAO inhibitors like this compound. The choice of model is dictated by the specific research question, often centering on conditions related to histamine metabolism and intestinal health.

Rat and pig models are frequently employed in this context. nih.govnih.gov For instance, rat models have been instrumental in demonstrating the role of DAO inhibition in large bowel tumor promotion, where the inhibition of the enzyme is linked to altered cell proliferation in the intestinal mucosa. nih.gov Pig models are particularly valuable for studying enteral-induced histaminosis. In these models, researchers can test key variables such as the effect of high dietary histamine, the blocking of DAO by various compounds, and the correlation between plasma histamine levels and clinical symptoms. nih.gov The validation of these models involves demonstrating that they can replicate the key aspects of the human condition being studied. For example, a study proved that administering histamine to pigs after DAO inhibition with aminoguanidine (B1677879) produced life-threatening reactions, thereby validating the model for studying the consequences of impaired histamine degradation. nih.gov

Mice are also used, particularly for in vivo studies measuring the direct inhibition of DAO activity. Researchers can administer a DAO inhibitor and subsequently measure the enzyme's activity in plasma to confirm target engagement within a living system. tandfonline.com

Dose-Response Relationships in Animal Models

Establishing a dose-response relationship is a critical step in characterizing the pharmacological activity of this compound. This involves administering a range of doses to animal models and measuring the resultant physiological or biochemical effects. Studies on related azepane compounds and other DAO inhibitors provide a framework for these investigations.

For example, in studies of other azepane-based compounds, dose-dependent effects on various endpoints are measured. In one study, an N-benzylated azepane analog administered to mice at 1.0 or 10 mg/kg intraperitoneally resulted in a pronounced sedative phenotype and a significant decrease in core body temperature. nih.gov Similarly, research on non-imidazole histamine H3 receptor antagonists with an azepane moiety showed dose-dependent protection against chemically-induced seizures in rats at doses of 5, 10, and 20 mg/kg. dovepress.com

For a DAO inhibitor, dose-response studies would typically measure the extent of DAO enzyme inhibition at different concentrations of the compound. A study on the potent DAO inhibitor aminoguanidine in mice demonstrated that a 50 mg/kg dose resulted in over 90% inhibition of plasma DAO activity. tandfonline.com Such studies are crucial for determining the effective dose range for producing a desired biological effect.

Biomarker Analysis in In Vivo Studies

Biomarker analysis in in vivo studies provides measurable indicators of a drug's biological activity. For a DAO inhibitor like this compound, the most relevant biomarkers are the DAO enzyme itself and histamine, the primary substrate of DAO.

Plasma DAO concentration and activity are key markers for assessing the integrity of the intestinal mucosal barrier. dergipark.org.trmdpi.com Several human and animal studies have confirmed that plasma DAO level is a critical indicator of intestinal health. mdpi.com For example, in calves with diarrhea, circulatory DAO concentration was significantly lower in animals with more severe symptoms, indicating greater intestinal mucosal injury. dergipark.org.tr In an experimental setting, the administration of a DAO inhibitor would be expected to decrease DAO activity, which can be quantified using assays like ELISA. dergipark.org.trmdpi.com

Histamine levels in plasma are another crucial biomarker. Since DAO is the main enzyme for extracellular histamine degradation, its inhibition is expected to lead to an increase in circulating histamine. mdpi.com Animal models have demonstrated a clear relationship between the dose of administered histamine, the resulting plasma histamine levels, and the manifestation of clinical symptoms, confirming that elevated plasma histamine is a key pathogenetic factor. nih.gov

Pharmacodynamic Characterization of this compound and its Analogs

Pharmacodynamics (PD) describes what a drug does to the body. For this compound and its analogs, PD characterization focuses on quantifying the interaction with its molecular target and the subsequent downstream biological effects.

Target Occupancy Studies

Target occupancy studies are designed to measure the degree to which a drug binds to its intended biological target, such as an enzyme or receptor, in vivo. These studies are essential for correlating the dose of a drug with its engagement of the target at the site of action. For azepane-based compounds, these studies have been applied to various targets. For instance, in the development of histamine H3 receptor (H3R) antagonists, receptor occupancy at both the H3R and the serotonin (B10506) transporter (SERT) was measured in the rat brain following subcutaneous administration. nih.gov

Biomarker Modulation Assays

Biomarker modulation assays quantify the physiological changes that occur as a result of the drug's interaction with its target. This provides evidence of the drug's functional effect in the body. For a DAO inhibitor, these assays would focus on the downstream consequences of enzyme inhibition.

The primary biomarker to be modulated is the substrate of DAO, histamine. Inhibition of DAO leads to reduced histamine degradation, causing its levels to rise. tandfonline.com A secondary effect can be seen on other biogenic amines that are also substrates for DAO, such as putrescine and cadaverine. frontiersin.org In vitro studies have shown that these amines can competitively inhibit the degradation of histamine by DAO, and their levels might also be altered following DAO inhibition. frontiersin.org

In a study evaluating EGFR inhibitors, researchers measured the modulation of the phosphorylated target protein (p-EGFR) in tumor cell lines over time after compound administration. acs.org This allowed for a direct comparison of the potency and duration of action of different analogs. A similar approach for this compound would involve measuring plasma histamine levels at various time points after administration to determine the onset, magnitude, and duration of biomarker modulation.

Table 1: Example of In Vitro Histamine Degradation Inhibition by Competing Amines This table illustrates the principle of competitive substrate inhibition of DAO, a key concept in the biomarker modulation by compounds like this compound. Data is derived from studies on porcine DAO.

Competing AmineHistamine:Amine Ratio% Reduction in Histamine Degradation
Putrescine 1:20~70%
Cadaverine 1:20~80%
Tyramine 1:20~32-45%
Spermidine 1:20~32-45%
Spermine 1:20~32-45%
Data synthesized from research findings. frontiersin.org

Drug Metabolism and Pharmacokinetics (DMPK) Research of this compound Analogs

Drug Metabolism and Pharmacokinetics (DMPK) studies are crucial for understanding how the body absorbs, distributes, metabolizes, and excretes a drug. Research on various azepane-containing compounds provides insight into the likely DMPK profile of this compound and its analogs.

The azepane ring itself can be metabolically unstable. researchgate.net Research aimed at improving the metabolic stability of a lead compound containing an azepane ring involved replacing it with a 1-adamantanamine moiety. While this led to a slight improvement, extensive metabolism was still observed in rat liver microsomes. researchgate.net Such in vitro metabolic stability studies are a cornerstone of early DMPK research.

Pharmacokinetic parameters are determined through in vivo studies, typically in rodents. For one chiral bicyclic azepane analog, intravenous administration in mice resulted in a maximum plasma concentration (Cmax) of 1295.0 ± 118.2 nM and a half-life (t1/2) of 22.9 minutes. nih.gov The same compound administered orally had a much lower Cmax of 12.3 ± 1.85 nM but a longer t1/2 of 82.4 minutes. nih.gov These studies are essential for determining bioavailability and dosing schedules for further studies.

Table 2: Example Pharmacokinetic Parameters of an Azepane Analog in Mice

Route of AdministrationDoseCmax (nM)t1/2 (min)
Intravenous (i.v.)5 mg/kg1295.0 ± 118.222.9
Oral (p.o.)5 mg/kg12.3 ± 1.8582.4
Data derived from a study on a chiral bicyclic N-benzylated azepane. nih.gov

In Vitro Metabolic Stability Assays

In vitro metabolic stability assays are fundamental in early drug discovery to predict how a compound will be metabolized in the body. wuxiapptec.com These assays typically utilize liver microsomes or hepatocytes to assess the rate of compound degradation. wuxiapptec.comnuvisan.com For azepane-containing compounds, metabolic instability can be a significant challenge. nih.govresearchgate.net

The primary goal is to determine the intrinsic clearance (CLint) and the in vitro half-life (t1/2) of the compound. solvobiotech.comresearchgate.net A typical procedure involves incubating the test compound, such as this compound, at a specific concentration (e.g., 1 µM) with liver microsomes (e.g., from rat, human, dog, or mouse) and a cofactor like NADPH. nih.govsolvobiotech.com The reaction is monitored over time (e.g., 0, 10, 30, 60 minutes) at 37°C. solvobiotech.com The disappearance of the parent compound is quantified using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net

Research on similar azepane derivatives has shown that the azepane ring can be metabolically unstable. nih.govresearchgate.net For instance, some azepane derivatives exhibit rapid metabolism in rat liver microsomes. nih.gov The metabolic stability of such compounds can sometimes be improved by structural modifications, such as reducing the ring size to a piperidine (B6355638) or piperazine. acs.org

Table 1: Example Data from an In Vitro Metabolic Stability Assay for a Hypothetical Azepane Derivative

ParameterValue
Test System Rat Liver Microsomes
Compound Concentration 1 µM
Incubation Time (min) 0, 5, 15, 30, 60
In Vitro Half-life (t1/2) < 10 min
Intrinsic Clearance (CLint) > 200 µL/min/mg protein

This table is illustrative and does not represent actual data for this compound.

Plasma Protein Binding Studies

Plasma protein binding (PPB) is a critical determinant of a drug's distribution and availability to its target site. enamine.net Only the unbound fraction of a drug is generally considered pharmacologically active. enamine.netacs.org Therefore, determining the extent of PPB is essential in drug development. enamine.net

Equilibrium dialysis is considered the "gold standard" method for determining the percentage of plasma protein binding (%PPB). enamine.netnih.gov This technique involves dialyzing a solution of the test compound in plasma against a buffer solution through a semipermeable membrane. enamine.netbioivt.com At equilibrium, the concentration of the unbound compound will be the same in both the plasma and buffer chambers. enamine.net The concentrations in both chambers are then measured, typically by LC-MS, to calculate the percentage of the compound bound to plasma proteins. enamine.net The assay can be performed with plasma from various species, including human, rat, mouse, and dog. enamine.net

Factors such as the physicochemical properties of the compound, including its ionization state, can influence plasma protein binding. nih.gov Basic compounds, like amines, often exhibit a higher volume of distribution, which can be related to their binding characteristics. researchgate.net

Table 2: Example Data from a Plasma Protein Binding Study for a Hypothetical Amine Compound

Species% Plasma Protein Binding
Human 85%
Rat 80%
Mouse 78%
Dog 88%

This table is illustrative and does not represent actual data for this compound.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

ADME profiling provides a comprehensive understanding of a compound's pharmacokinetic properties. nih.gov A key component of ADME studies is the assessment of intestinal permeability, which is often predicted using in vitro models like the Caco-2 cell permeability assay. evotec.commedtechbcn.com

The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer with tight junctions that mimics the intestinal epithelium. evotec.comnih.gov The assay measures the rate of flux of a compound across this cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. evotec.comnih.gov This bidirectional assessment allows for the calculation of an efflux ratio, which indicates if the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). evotec.com The apparent permeability coefficient (Papp) is the primary output and is used to predict in vivo drug absorption. nih.gov

Table 3: Example Data from a Caco-2 Permeability Assay

ParameterValue
Papp (A-B) (x 10-6 cm/s) 5.0
Papp (B-A) (x 10-6 cm/s) 12.0
Efflux Ratio (Papp B-A / Papp A-B) 2.4
Predicted Absorption Moderate to High

This table is illustrative and does not represent actual data for this compound.

Toxicological Assessment Methodologies in Preclinical Research

Preclinical toxicological assessment is essential to identify potential safety concerns before a compound advances to clinical trials. This involves a battery of in vitro and in vivo tests to evaluate cytotoxicity, genotoxicity, and systemic toxicity.

Cytotoxicity Assays

Cytotoxicity assays are in vitro methods used to determine the concentration at which a compound becomes toxic to cells. These assays are crucial for establishing an initial safety window for a new chemical entity. A common method involves incubating cultured cells with a range of concentrations of the test compound. After a set incubation period (e.g., 24 hours), cell viability is measured using an indicator dye that assesses metabolic activity, such as the reduction of a tetrazolium salt (MTT assay) or the quantification of ATP content. nih.gov The results are typically reported as the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability. For amine compounds, their basicity and potential to interact with cellular membranes and organelles can contribute to cytotoxic effects. researchgate.netfrontiersin.org

Table 4: Example Data from a Cytotoxicity Assay

Cell LineIC50 (µM)
HepG2 (Human Liver) > 100
HEK293 (Human Kidney) > 100

This table is illustrative and does not represent actual data for this compound.

Genotoxicity Testing

Genotoxicity tests are designed to detect compounds that can cause damage to DNA and chromosomes, which can lead to mutations and potentially cancer. microbiologyinfo.comwikipedia.org A standard battery of genotoxicity tests includes an in vitro bacterial reverse mutation assay (Ames test) and an in vivo micronucleus test. nih.gov

The Ames test uses specific strains of bacteria, such as Salmonella typhimurium, that are unable to synthesize an essential amino acid (e.g., histidine). wikipedia.orgossila.com The bacteria are exposed to the test compound, and the rate of reversion to a state where they can produce their own histidine is measured. libretexts.org A significant increase in the number of revertant colonies compared to a control group indicates that the compound is mutagenic. ossila.com The test can be conducted with and without a metabolic activation system (e.g., rat liver S9 fraction) to detect mutagens that require metabolic conversion to become active. wikipedia.org

The in vivo micronucleus test assesses chromosomal damage in mammals, typically rodents. nih.govfda.gov Animals are treated with the test substance, and at specific time points, bone marrow or peripheral blood cells are collected. fda.govnucro-technics.com The cells are examined for the presence of micronuclei, which are small, extranuclear bodies that form when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei during cell division. fda.gov An increase in the frequency of micronucleated cells in treated animals compared to controls indicates that the substance causes chromosomal damage in vivo. nucro-technics.com

Table 5: Example Genotoxicity Testing Results

AssayTest SystemConcentration/Dose RangeResult
Ames Test (-S9) S. typhimurium TA98, TA10010 - 5000 µ g/plate Negative
Ames Test (+S9) S. typhimurium TA98, TA10010 - 5000 µ g/plate Negative
In Vivo Micronucleus Test Rat Bone MarrowUp to 2000 mg/kgNegative

This table is illustrative and does not represent actual data for this compound.

Acute and Sub-chronic Toxicity Studies in Animal Models

Acute oral toxicity studies are often performed in rodents (e.g., rats) according to established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD). researchgate.net A single dose of the test substance is administered, and the animals are observed for a period, typically 14 days, for signs of toxicity and mortality. ivami.com

Sub-chronic toxicity studies involve repeated administration of the test substance over a longer period, for example, 28 or 90 days. d-nb.info These studies provide more detailed information on the toxicological profile of the compound, including effects on body weight, food consumption, clinical chemistry, hematology, and organ pathology. biobide.com For amine-containing compounds, particular attention may be paid to potential effects on the cardiovascular system and other organs where amine pharmacology is relevant. frontiersin.orgresearchgate.net

Table 6: Summary of a Hypothetical Acute Oral Toxicity Study in Rats

Dose Group (mg/kg)Number of AnimalsMortalityClinical Signs
Vehicle Control 5 M, 5 F0/10None observed
2000 5 M, 5 F0/10None observed
LD50 > 2000 mg/kg

This table is illustrative and does not represent actual data for this compound.

An in-depth review of publicly available scientific literature and research databases reveals a significant lack of specific information regarding the target identification and validation of this compound. There are no detailed research findings on phenotypic screening, affinity proteomics, genetic validation, or structural biology studies directly associated with this compound.

As a result, it is not possible to generate a scientifically accurate article that adheres to the detailed outline provided in the user's request. The specific data required to populate the sections on "Phenotypic Screening Approaches," "Affinity Proteomics," "Genetic Validation," and "Structural Biology" for this compound are not available in the public domain.

The compound is primarily listed in chemical supplier catalogs as a building block or scaffold for chemical synthesis, rather than as a bioactive agent with established biological targets or extensive pharmacological research. Therefore, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and adherence to existing research.

Target Identification and Validation for Azepan 3 Amine Dihydrochloride

Elucidation of Signaling Pathways Modulated by Azepan-3-amine Dihydrochloride (B599025)

Following a comprehensive review of publicly available scientific literature and research databases, no specific studies elucidating the signaling pathways modulated by Azepan-3-amine dihydrochloride were identified. Research has been conducted on various complex derivatives containing an azepane ring, which have been shown to interact with specific biological targets and signaling cascades. For instance, certain molecules incorporating an azepane moiety have been investigated as inhibitors of protein kinases such as Protein Kinase B (PKB/AKT) and Epidermal Growth Factor Receptor (EGFR). ontosight.aidrugbank.com These studies, however, focus on the activity of the larger, more complex molecules rather than this compound itself.

The biological activity of (S)-azepan-3-amine hydrochloride, a related chiral compound, is primarily noted in its role as a precursor in the synthesis of other bioactive compounds, such as fluoroquinolone antibiotics. smolecule.com Its chirality is highlighted as a significant factor in the biological interactions of its derivatives. smolecule.com Similarly, preliminary research on Azepan-4-amine dihydrochloride suggests potential interaction with neurotransmitter receptors, but detailed mechanistic studies on its influence on signaling pathways are not available. smolecule.com

While the azepane structure is a recognized motif in medicinal chemistry for the development of pharmacologically active agents, direct research into the specific signaling pathways affected by the parent compound, this compound, is absent from the reviewed literature. Therefore, no detailed research findings or data tables on its modulatory effects on signaling pathways can be provided at this time.

Advanced Research Applications and Methodological Considerations

Development of Prodrug Strategies for Azepan-3-amine Dihydrochloride (B599025) Derivatives

The primary amine group of Azepan-3-amine offers a versatile handle for prodrug design, a strategy employed to overcome pharmacokinetic challenges such as poor membrane permeability or rapid first-pass metabolism. nih.gov A prodrug is an inactive or less active derivative that is converted in vivo to the active parent drug through enzymatic or chemical transformation. nih.gov For amine-containing compounds like Azepan-3-amine derivatives, several established prodrug strategies can be considered.

N-Acylation to form amides is a common approach, though the resulting amides are often highly stable. nih.gov A more effective strategy involves creating (acyloxy)alkyl carbamates, which can be designed to release the parent amine through a cascade of enzymatic hydrolysis followed by spontaneous chemical cleavage. researchgate.net Another approach is the formation of Schiff bases (imines), which are susceptible to hydrolysis under physiological pH conditions, thereby releasing the parent amine. researchgate.net The selection of a specific promoiety depends on the desired physicochemical properties, such as increased lipophilicity to enhance blood-brain barrier penetration or improved water solubility for parenteral formulations. mdpi.comsemanticscholar.org

Prodrug StrategyActivation MechanismPotential Advantages for Azepan-3-amine DerivativesPotential Disadvantages
N-Acyl Amides Enzymatic (Amidase)Simple synthesisOften too stable for efficient in vivo cleavage nih.gov
Carbamates Enzymatic (Esterase)Tunable release rates, versatileCan be complex to synthesize
(Acyloxy)alkyl Carbamates Enzymatic followed by spontaneous cleavageBypasses the stability of simple carbamates researchgate.netMulti-step synthesis
Imines (Schiff Bases) Chemical (pH-dependent hydrolysis)Simple formation, useful for targeted release in specific pH environmentsCan be unstable in acidic conditions (e.g., stomach) researchgate.net

Radiolabeling Techniques for In Vivo Imaging and Distribution Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of an Azepan-3-amine derivative is crucial. Radiolabeling provides a highly sensitive and precise method for tracking the compound in vivo. This involves replacing an atom in the molecule with a radioisotope or attaching a radionuclide. The choice of isotope depends on the imaging modality and the biological question.

For Positron Emission Tomography (PET), short-lived positron-emitting isotopes such as Carbon-11 (¹¹C, t½ ≈ 20.4 min) or Fluorine-18 (¹⁸F, t½ ≈ 109.8 min) are commonly used. nih.gov For Single-Photon Emission Computed Tomography (SPECT), isotopes like Iodine-123 (¹²³I) or Technetium-99m (⁹⁹ᵐTc) are employed. Labeling can be achieved through direct methods, such as the electrophilic substitution of iodine onto an aromatic ring if one is present in a derivative, or more commonly through indirect methods. nih.gov Indirect labeling involves synthesizing a radiolabeled prosthetic group which is then covalently attached to the Azepan-3-amine derivative. Alternatively, for radiometals like Copper-64 (⁶⁴Cu), a chelating agent can be attached to the molecule to securely hold the metal isotope. nih.gov These techniques allow for quantitative visualization of the drug's concentration in various tissues and organs over time.

RadioisotopeHalf-lifeEmission TypeImaging ModalitySuitability for Azepan-3-amine Derivatives
Fluorine-18 (¹⁸F) 109.8 minPositron (β+)PETIdeal for imaging pharmacokinetics over several hours nih.gov
Carbon-11 (¹¹C) 20.4 minPositron (β+)PETUseful for short-duration studies; requires onsite cyclotron
Copper-64 (⁶⁴Cu) 12.7 hoursPositron (β+), Beta (β-)PET / RadiotherapyLonger half-life allows for imaging over extended periods nih.gov
Iodine-125 (¹²⁵I) 59.6 daysGamma (γ)AutoradiographyPrimarily for ex vivo tissue distribution studies due to long half-life nih.gov

Formulation Development for Preclinical Research Studies

The development of an appropriate formulation is critical for obtaining reliable and reproducible data in preclinical studies. catapult.org.uk The primary goal is often to maximize exposure of the test compound in animal models, which typically begins with simple liquid formulations for ease of administration. catapult.org.uknih.gov

The formulation strategy is guided by the physicochemical properties of the specific Azepan-3-amine derivative, such as its aqueous solubility, pKa, and lipophilicity (logP). researchgate.net Initial preformulation studies determine the solubility of the compound in a range of pharmaceutically acceptable vehicles. nih.gov For poorly water-soluble derivatives, strategies may include the use of co-solvents, surfactants, or complexing agents like cyclodextrins to create solution-based formulations. If a solution is not feasible, a suspension (a dispersion of solid particles in a liquid medium) may be developed, requiring careful control of particle size and the use of suspending agents to ensure dose uniformity. nih.govresearchgate.net The choice of excipients must be carefully considered, as they can have their own biological effects that may differ between animal species. catapult.org.uk

Analytical Method Development and Validation for Azepan-3-amine Dihydrochloride Quantification

Accurate quantification of this compound and its derivatives in biological matrices (e.g., plasma, tissue homogenates) is fundamental for pharmacokinetic and metabolism studies. This requires the development and validation of robust analytical methods.

Chromatographic Methods (HPLC, GC-MS)

Chromatographic techniques are the cornerstone of bioanalytical quantification due to their ability to separate the analyte of interest from complex biological matrix components.

High-Performance Liquid Chromatography (HPLC) : HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the most widely used technique for quantifying drugs in biological samples. annexpublishers.comaquaenergyexpo.com It offers high sensitivity, selectivity, and throughput. For a polar compound like Azepan-3-amine, hydrophilic interaction liquid chromatography (HILIC) might be a suitable alternative to traditional reversed-phase chromatography. Method development involves optimizing the mobile phase, stationary phase (column), flow rate, and MS parameters.

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is another powerful technique, but it generally requires analytes to be volatile and thermally stable. annexpublishers.com Since Azepan-3-amine is a primary amine and not highly volatile, a derivatization step is often necessary. researchgate.net This involves reacting the amine group with a reagent to create a more volatile and less polar derivative, which can then be effectively separated and detected by GC-MS. researchgate.net

Spectroscopic Techniques (NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for structural confirmation and identification.

Nuclear Magnetic Resonance (NMR) : NMR spectroscopy is a primary tool for elucidating the chemical structure of Azepan-3-amine derivatives and confirming their identity and purity. scilit.com ¹H NMR and ¹³C NMR provide detailed information about the molecular framework. While not typically used for routine quantification in biological samples due to lower sensitivity compared to MS, it is crucial for characterizing the compound and any synthesized standards or metabolites. sciopen.com

Mass Spectrometry (MS) : As a detector for HPLC or GC, MS provides molecular weight information and structural data through fragmentation patterns. sciopen.comcsbsju.edu High-resolution mass spectrometry (HRMS) can determine the elemental composition of the parent molecule and its metabolites, aiding in their identification.

Analytical TechniquePrincipleDerivatization Required?Typical Application
HPLC-MS/MS Separation by liquid chromatography, detection by mass spectrometryNoGold standard for quantifying drugs and metabolites in plasma aquaenergyexpo.com
GC-MS Separation by gas chromatography, detection by mass spectrometryYes, for non-volatile amines researchgate.netQuantification of volatile compounds or those made volatile via derivatization
NMR Spectroscopy Nuclear spin alignment in a magnetic fieldNoAbsolute structural confirmation and purity assessment of bulk substance scilit.com

Ethical Considerations in In Vivo Research with this compound

All research involving animal models is subject to strict ethical principles and regulatory oversight. The primary goal is to ensure humane treatment and minimize pain and distress. researchgate.net Key ethical principles, often referred to as the 3Rs, must be applied to any study involving this compound:

Replacement : Using non-animal methods (e.g., in vitro cell cultures, computer modeling) whenever possible to achieve the scientific objective.

Reduction : Using the minimum number of animals necessary to obtain statistically significant and scientifically valid data.

Refinement : Modifying experimental procedures to minimize animal suffering and enhance animal welfare. This includes using appropriate anesthesia and analgesia, defining humane endpoints, and ensuring proper housing and care.

Before any in vivo study can proceed, the research protocol must be thoroughly reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. This committee evaluates the scientific justification for the study, the appropriateness of the animal model, and the measures taken to uphold animal welfare. researchgate.net

Data Management and Statistical Analysis in this compound Research

In the advanced research and development of derivatives of this compound, rigorous data management and sophisticated statistical analysis are paramount. These processes ensure the integrity, reproducibility, and accurate interpretation of experimental results, which is crucial for guiding synthetic efforts and understanding structure-activity relationships (SAR). The complexity and volume of data generated, from initial synthesis to biological screening, necessitate a systematic approach to data handling and analysis.

Data Management Protocols

A comprehensive data management plan is typically established at the outset of a research project involving this compound derivatives. This plan outlines the procedures for data collection, storage, documentation, and sharing. Key components of such a plan include:

Electronic Lab Notebooks (ELNs): Researchers utilize ELNs to meticulously record all experimental details. For the synthesis of each derivative, this includes reaction schemes, a list of reactants with their quantities, reaction conditions (temperature, time, solvent), and purification methods. Each entry is dated and electronically signed to maintain a clear and unalterable record.

Standardized Data Formats: To ensure consistency and facilitate data aggregation and analysis, standardized templates are used for recording experimental data. For instance, characterization data from techniques like NMR, mass spectrometry, and HPLC are recorded in a uniform format.

Centralized Data Repository: All raw and processed data are stored in a secure, centralized repository. This often involves a dedicated server with regular backups to prevent data loss. Access to the repository is controlled to ensure data integrity.

Metadata and Documentation: Each dataset is accompanied by detailed metadata, which includes information about the experiment, the instruments used, and the experimentalist. This documentation is essential for others to understand and potentially reproduce the experiment.

Generation and Handling of Research Data

The synthesis and evaluation of a library of compounds based on the this compound scaffold generate a variety of data types. For example, in the development of novel enzyme inhibitors, a series of N-substituted azepane derivatives might be synthesized and tested.

Table 1: Synthetic and Characterization Data for a Hypothetical Series of N-Aryl-Azepan-3-amine Derivatives

Compound IDAryl SubstituentReaction Time (h)Yield (%)Purity (HPLC, %)1H NMRMS (m/z)
AZ-001Phenyl1278>98Conforms[M+H]⁺ 191.15
AZ-0024-Chlorophenyl1665>99Conforms[M+H]⁺ 225.11
AZ-0034-Methoxyphenyl1282>98Conforms[M+H]⁺ 221.16
AZ-0044-Nitrophenyl2455>97Conforms[M+H]⁺ 236.14
AZ-0052-Pyridyl1871>99Conforms[M+H]⁺ 192.15

Note: This table is interactive. You can sort the data by clicking on the column headers.

This structured data is then linked to biological activity data obtained from in vitro assays.

Statistical Analysis of Biological Data

For instance, if the hypothetical series of N-aryl-azepan-3-amine derivatives were tested as inhibitors of a specific enzyme, the following data might be generated.

Table 2: In Vitro Inhibitory Activity of N-Aryl-Azepan-3-amine Derivatives

Compound IDAryl SubstituentIC50 (µM)Standard Deviationn (replicates)
AZ-001Phenyl15.21.83
AZ-0024-Chlorophenyl5.80.73
AZ-0034-Methoxyphenyl25.13.23
AZ-0044-Nitrophenyl2.10.43
AZ-0052-Pyridyl9.71.13

Note: This table is interactive. You can sort the data by clicking on the column headers. IC50 is the half-maximal inhibitory concentration.

Statistical analysis of this data would typically involve:

Descriptive Statistics: Calculation of mean, standard deviation, and standard error of the mean for the biological activity of each compound.

Inferential Statistics: To determine if the observed differences in activity between compounds are statistically significant, an analysis of variance (ANOVA) followed by post-hoc tests (e.g., Tukey's test) might be performed. A p-value of less than 0.05 is generally considered statistically significant.

Quantitative Structure-Activity Relationship (QSAR): To understand the relationship between the chemical structure and biological activity, QSAR models can be developed. This involves correlating physicochemical properties (descriptors) of the substituents with the observed inhibitory activity. For the example above, descriptors such as the Hammett electronic parameter (σ), hydrophobicity (logP), and steric parameters (e.g., molar refractivity) of the aryl substituents would be calculated. Multiple linear regression or more advanced machine learning algorithms could then be used to build a predictive model.

For example, a simplified regression analysis might reveal a correlation between the electron-withdrawing nature of the substituent and the inhibitory potency. The strong electron-withdrawing nitro group in AZ-004 corresponds to the lowest IC50 value, suggesting that this property is beneficial for activity. Conversely, the electron-donating methoxy group in AZ-003 results in decreased potency.

By integrating robust data management practices with rigorous statistical analysis, researchers can efficiently navigate the complex data landscape of medicinal chemistry research, leading to the rational design and optimization of new therapeutic agents based on the this compound scaffold.

Future Perspectives and Translational Research Potential

Emerging Therapeutic Areas for Azepane-Based Compounds

The structural diversity of azepane derivatives has led to their investigation across a broad spectrum of pharmacological applications. Research has highlighted the potential of this scaffold in numerous therapeutic areas, driven by its presence in natural products and its successful incorporation into approved drugs. The development of novel, less toxic, and highly active azepane-containing analogues remains a significant focus in medicinal chemistry.

Emerging research into azepane-based compounds has identified potential applications in a wide range of diseases. These compounds have shown promise as inhibitors of monoamine transporters, suggesting their utility in treating neuropsychiatric disorders. Furthermore, the azepane scaffold is being explored for its anticancer, antimicrobial, anti-Alzheimer's disease, and anticonvulsant properties. The ongoing synthesis and evaluation of new azepane derivatives are expected to uncover further biological activities and expand their therapeutic relevance.

Below is a table summarizing key therapeutic areas where azepane-based compounds have shown significant research interest and potential.

Therapeutic AreaTarget/Mechanism of ActionExample Application
Oncology Protein Kinase B (PKB) Inhibition, Farnesyl Transferase Inhibition, Antitumor activityDevelopment of novel cancer chemotherapeutics
Neurodegenerative Disorders Acetylcholinesterase Inhibition, Monoamine Transporter InhibitionTreatment of Alzheimer's disease and other neuropsychiatric conditions
Infectious Diseases Antimicrobial and Antiviral activityDevelopment of new agents against various pathogens
Metabolic Disorders α-Glucosidase Inhibition, 11-β-hydroxysteroid dehydrogenase type 1 InhibitionManagement of type 2 diabetes
Inflammatory & Immune Disorders Cannabinoid Receptor Modulation, Histamine (B1213489) H3 Receptor InhibitionTreatment of inflammatory conditions and allergies
Cardiovascular Diseases Vasodilator activityManagement of cardiovascular conditions
Channelopathies Kv1.3 Potassium Channel BlockadePotential for treating autoimmune diseases

This table is generated based on data from multiple sources.

Integration of Artificial Intelligence and Machine Learning in Azepan-3-amine Dihydrochloride (B599025) Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating timelines, reducing costs, and improving the success rate of development pipelines. These computational tools are particularly suited to the challenges and opportunities presented by azepane chemistry. For a scaffold like azepane, which is considered underrepresented in medicinal chemistry libraries compared to five- and six-membered rings, AI offers powerful methods to explore its vast and untapped chemical space.

De Novo Design and Lead Optimization: Generative AI models, such as generative adversarial networks (GANs), can design novel azepane derivatives with desired pharmacological and safety profiles. These models learn from existing chemical data to generate new molecular structures that are optimized for specific biological targets. Recently, AI-driven molecule generation was successfully used in the discovery of azepane-containing derivatives as potent PTPN2/PTPN1 inhibitors.

Synthesis Planning: AI tools can significantly aid in the complex synthesis of azepane derivatives. For instance, retrosynthetic analysis programs like AiZynthfinder have been used to predict viable synthetic routes for novel and complex fused azepanes, potentially overcoming synthetic challenges that have historically limited their exploration.

Property Prediction: ML algorithms can build predictive models for various molecular properties, including biological activity, pharmacokinetics, and toxicity (ADMET). By training on datasets of known compounds, these models can rapidly screen virtual libraries of Azepan-3-amine dihydrochloride derivatives to prioritize candidates for synthesis and experimental testing, saving considerable time and resources. This approach has been successfully used to create models that distinguish between inhibitors and non-inhibitors for targets like acetylcholinesterase, relevant to Alzheimer's disease.

The integration of AI and ML promises to unlock the full potential of the azepane scaffold by enabling a more systematic and efficient exploration of its chemical and biological properties.

Collaborative Research Opportunities in Azepane Chemistry

The multifaceted nature of drug discovery, with its high costs, long timelines, and inherent risks, necessitates a collaborative approach. Advancing the research on this compound and its derivatives from the laboratory to clinical application can be significantly enhanced through strategic partnerships between academia, the pharmaceutical industry, and non-profit organizations.

Academia-Industry Partnerships: These collaborations are a cornerstone of modern pharmaceutical innovation. Academic labs often possess deep expertise in fundamental disease biology and novel target identification, while pharmaceutical companies provide the resources, high-throughput screening capabilities, and drug development experience necessary for clinical translation. For azepane chemistry, academic researchers can focus on developing innovative synthetic methodologies and exploring novel biological applications, while industry partners can leverage these discoveries to develop clinical candidates.

Public-Private Partnerships (PPPs): PPPs, often involving government funding agencies and non-profit foundations, can de-risk early-stage research that may not have immediate commercial appeal but addresses significant unmet medical needs. Such consortia can provide the financial impetus and strategic guidance to propel projects focused on azepane-based drugs for neglected or rare diseases.

Open Innovation Models: Some pharmaceutical companies engage in open innovation, providing academic researchers with access to their compound libraries and advanced screening technologies. This model could allow for the rapid screening of diverse azepane derivatives against a wide array of biological targets, potentially uncovering unexpected therapeutic applications.

By fostering these collaborative ecosystems, the scientific community can pool resources, share knowledge, and overcome the complex challenges associated with translating promising chemical scaffolds like azepane into new medicines.

Challenges and Opportunities in Translating this compound Research Findings

The translation of preclinical research on azepane-based compounds into clinical therapies involves navigating a series of challenges and opportunities inherent to the scaffold's unique chemical nature.

Challenges:

Synthetic Complexity: The synthesis of seven-membered rings like azepane can be challenging, often requiring multi-step sequences or specialized reactions such as ring expansions. This complexity can hinder the rapid generation of diverse compound libraries for screening. The development of robust and efficient synthetic methods remains a critical hurdle.

Conformational Complexity: The azepane ring is highly flexible, which is a double-edged sword. While this flexibility can be beneficial for binding to biological targets, it also complicates structure-activity relationship (SAR) studies and can make achieving selectivity a challenge.

Lack of Clinical Biomarkers: A general challenge in translating novel compounds is the lack of validated pharmacodynamic biomarkers to provide an early indication of biological activity in humans. This can make it difficult to select appropriate doses and schedules for large-scale clinical trials.

Opportunities:

Untapped Chemical Space: The synthetic challenges associated with azepanes have led to their underrepresentation in screening libraries compared to five- and six-membered heterocycles. This presents a significant opportunity to explore a novel area of three-dimensional chemical space, increasing the probability of discovering first-in-class medicines with unique pharmacological profiles.

Scaffold for Novel Drug Design: The conformational flexibility of the azepane ring can be leveraged as a design element. The ability to introduce specific substituents can bias the ring's conformation, which is often crucial for its bioactivity, allowing for fine-tuning of potency and selectivity.

Development of Novel Synthetic Methods: The need for better access to azepane derivatives drives innovation in synthetic organic chemistry. Recent advances, such as photochemical dearomative ring expansion, provide new, efficient pathways to complex azepanes from simple starting materials, opening the door to previously inaccessible analogues of existing drugs.

Overcoming the synthetic and analytical challenges associated with azepane chemistry will unlock the significant opportunities this scaffold holds for the discovery of innovative therapeutics.

Long-Term Impact of this compound Research on Drug Discovery

The continued investigation of this compound and the broader class of azepane-containing molecules is poised to have a lasting impact on the field of drug discovery. The azepane motif is already a validated "privileged scaffold," found in over 20 FDA-approved drugs for a variety of diseases, demonstrating its compatibility with biological systems and its potential as a foundation for effective therapeutics.

The long-term impact can be anticipated in several key areas:

Expansion of the Druggable Chemical Space: Research into azepanes directly addresses the need to move beyond "flat" aromatic compounds that have dominated medicinal chemistry. By providing access to more complex, three-dimensional structures, azepane chemistry enriches the pool of potential drug candidates, which can lead to improved properties such as selectivity and metabolic stability.

New Therapeutic Modalities: The diverse pharmacological activities of azepane derivatives suggest that continued research will yield new treatments for a wide range of conditions, from cancer and neurodegenerative diseases to infections and metabolic disorders. The development of new synthetic routes will enable the creation of azepane analogues of existing drugs, potentially leading to next-generation therapies with improved efficacy or safety profiles.

Advancement of Synthetic and Computational Chemistry: The challenges posed by azepane synthesis stimulate the development of novel chemical reactions and strategies. Concurrently, the complexity of these molecules provides a fertile ground for the application and refinement of AI and computational models for predicting structure, activity, and synthetic accessibility, thereby advancing the entire drug discovery toolkit.

Ultimately, research centered on foundational building blocks like this compound serves as a powerful engine for innovation. It not only provides the raw materials for creating new medicines but also pushes the boundaries of synthetic chemistry and computational science, ensuring a robust and diverse pipeline of therapeutic options for the future.

Q & A

Q. What are the established synthetic routes for Azepan-3-amine dihydrochloride, and how do reaction conditions influence yield?

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer: High-Performance Liquid Chromatography (HPLC) is widely used for purity assessment, as demonstrated in studies on related dihydrochloride compounds (e.g., palonosetron hydrochloride impurities) . Nuclear Magnetic Resonance (¹H/¹³C NMR) and mass spectrometry (MS) confirm structural integrity. For hygroscopic or unstable batches, thermogravimetric analysis (TGA) monitors thermal stability. Ensure calibration with certified reference standards to minimize experimental error .

Q. What are the primary biological targets and assay systems for studying this compound?

Q. What safety protocols are essential for handling this compound?

Methodological Answer: Treat this compound as hazardous until proven otherwise. Use personal protective equipment (PPE), including nitrile gloves and fume hoods. Refer to Safety Data Sheets (SDS) for guidance on spill management (e.g., neutralization with weak acids). Studies on structurally analogous compounds (e.g., arylcyclohexylamines) emphasize avoiding inhalation and skin contact due to potential cytotoxicity .

Advanced Research Questions

Q. How can researchers optimize synthetic conditions to improve yield and scalability?

Methodological Answer: Optimize solvent systems (e.g., switch from methanol to tetrahydrofuran for better solubility) and employ microwave-assisted synthesis to reduce reaction time. A study on 3-(Azocan-1-yl)propan-1-amine dihydrochloride achieved a 20% yield increase by adjusting temperature from 25°C to 60°C during the reduction step . Statistical tools like Design of Experiments (DoE) help identify critical variables (e.g., catalyst loading, pH).

Q. How should contradictory data on this compound’s biological activity be resolved?

Methodological Answer: Discrepancies in activity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay variability (e.g., cell line differences, serum concentration). Conduct side-by-side comparisons using standardized protocols. For instance, octenidine dihydrochloride showed anti-pseudomonal activity in burn wound models but not in fibroblast cultures, highlighting the need for in vivo validation . Meta-analyses of dose-response curves and pharmacokinetic parameters (e.g., AUC, Cmax) can clarify context-dependent effects.

Q. What computational methods predict this compound’s interaction with biological targets?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model ligand-receptor interactions. Use crystal structures of target proteins (e.g., from the Protein Data Bank) to refine binding hypotheses. For example, piperidine derivatives were optimized for serotonin receptor binding using free energy perturbation (FEP) calculations . Validate predictions with mutagenesis studies targeting key residues (e.g., Asp113 in GPCRs).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.